molecular formula C19H19NO B3403595 (2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one CAS No. 1164465-88-6

(2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B3403595
CAS No.: 1164465-88-6
M. Wt: 277.4 g/mol
InChI Key: FKRPYXCRUAIJQQ-VAWYXSNFSA-N
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Description

(2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Aldol Condensation: The initial step involves an aldol condensation reaction between benzaldehyde and acetone to form 4-phenyl-3-buten-2-one.

    Pyrrolidine Addition: The next step involves the addition of pyrrolidine to the 4-phenyl-3-buten-2-one under basic conditions to form the desired product.

The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of benzoic acid or benzophenone derivatives.

    Reduction: Formation of phenylpropanol or phenylpropane derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

(2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.

    (2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

(2E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one is unique due to its specific enone structure, which imparts distinct chemical reactivity and potential biological activity. Its dual phenyl groups and pyrrolidine ring contribute to its versatility in various applications.

Properties

IUPAC Name

(E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c21-19(12-11-16-7-3-1-4-8-16)20-14-13-18(15-20)17-9-5-2-6-10-17/h1-12,18H,13-15H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRPYXCRUAIJQQ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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